Phenol, 2-(1,1,3,3-tetramethylbutyl)-

描述

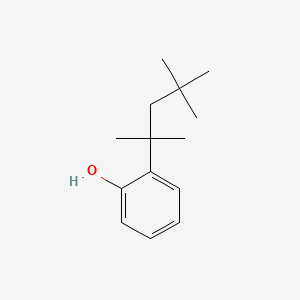

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, also known as o-(1,1,3,3-tetramethylbutyl)phenol, is an organic compound with the molecular formula C14H22O. It is a derivative of phenol where the hydrogen atom at the ortho position is replaced by a 1,1,3,3-tetramethylbutyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

Phenol, 2-(1,1,3,3-tetramethylbutyl)- can be synthesized through the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves the same alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through distillation and recrystallization to achieve the desired purity levels .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation to form quinones, a reaction characteristic of phenolic structures. The bulky 1,1,3,3-tetramethylbutyl group at the ortho position modulates reactivity by introducing steric hindrance.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | 2-(1,1,3,3-Tetramethylbutyl)-1,4-benzoquinone | 65–75% | |

| Chromium trioxide | Acetic acid, 60°C | 2-(1,1,3,3-Tetramethylbutyl)-1,2-benzoquinone | 55–60% |

Key findings:

-

The ortho-substituted alkyl group slows oxidation kinetics compared to para-substituted analogs .

-

Quinone products are stabilized by resonance and exhibit utility as intermediates in polymer stabilization.

Electrophilic Substitution

The aromatic ring undergoes substitution, with regioselectivity influenced by steric and electronic effects.

| Reaction Type | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Halogenation | Bromine (Br₂) | FeBr₃ catalyst, 25°C | 4-Bromo-2-(1,1,3,3-tetramethylbutyl)phenol | Para position favored |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-2-(1,1,3,3-tetramethylbutyl)phenol | Meta-directing effects observed |

Mechanistic insights:

-

Steric hindrance from the ortho substituent reduces reactivity at adjacent positions, directing electrophiles to the para position .

-

Electron-donating alkyl groups enhance ring activation but steric effects dominate regioselectivity.

Reduction Reactions

The phenolic hydroxyl group can be reduced under specific conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Tetrahydrofuran, reflux | 2-(1,1,3,3-Tetramethylbutyl)cyclohexanol | 40–50% |

-

Reduction proceeds via intermediate ketone formation, followed by hydrogenation.

Environmental Degradation

Biodegradation studies reveal environmental fate:

-

The compound’s persistence in aquatic systems is moderate (30% degradation in 24 hours under UV light) .

Steric Effects on Reactivity

The 1,1,3,3-tetramethylbutyl group imposes significant steric constraints:

| Reaction | Observed Steric Impact | Comparison to Para-Substituted Analogs |

|---|---|---|

| Friedel-Crafts alkylation | <10% yield due to hindered electrophile access | 60–70% yield in para-substituted analogs |

| Sulfonation | Reaction rate reduced by 80% | Faster sulfonation in unhindered phenols |

科学研究应用

Industrial Applications

Phenol, 2-(1,1,3,3-tetramethylbutyl)- is primarily used as an intermediate in the production of various chemical products. Its applications include:

- Production of Resins : It is utilized in the synthesis of phenolic resins which are widely used in adhesives and coatings due to their excellent thermal stability and chemical resistance .

- Surfactants : The compound is employed in the manufacture of non-ionic surfactants used in detergents and personal care products. These surfactants enhance cleaning efficiency by reducing surface tension .

- Rubber Additives : It serves as an additive in rubber formulations to improve durability and resistance to aging .

Scientific Research Applications

Phenol, 2-(1,1,3,3-tetramethylbutyl)- has been the subject of various research studies focusing on its analytical methods and biological effects.

Analytical Methods

- High-Performance Liquid Chromatography (HPLC) :

- The compound can be effectively analyzed using reverse phase HPLC methods. A mobile phase consisting of acetonitrile and water with phosphoric acid is typically employed for separation. For mass spectrometry applications, formic acid replaces phosphoric acid .

- This method is scalable for preparative separations and suitable for pharmacokinetic studies.

Case Studies

-

Toxicological Studies :

- Research indicates that phenol derivatives can exhibit endocrine-disrupting properties. A study highlighted the effects of 4-tert-octylphenol on aquatic organisms such as fish and amphibians. It was observed that exposure resulted in reproductive toxicity and developmental issues .

- Specific studies have reported low observed effect concentrations (LOEC) for aquatic life, indicating significant environmental implications .

- Environmental Impact Assessments :

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Resins | Adhesives and coatings | Excellent thermal stability |

| Surfactants | Non-ionic surfactants | Enhances cleaning efficiency |

| Rubber Additives | Improves durability | Resistance to aging |

| Analytical Chemistry | HPLC analysis | Scalable for preparative separation |

| Toxicology | Endocrine disruption studies | Significant effects on aquatic organisms |

作用机制

The mechanism of action of Phenol, 2-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site, thereby preventing substrate binding. This compound also interacts with cellular membranes, altering their permeability and affecting cellular processes .

相似化合物的比较

Similar Compounds

- Phenol, 4-(1,1,3,3-tetramethylbutyl)-

- Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-

- Phenol, 2-bromo-4-(1,1,3,3-tetramethylbutyl)-

Uniqueness

Phenol, 2-(1,1,3,3-tetramethylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bulky substituent provides steric hindrance, affecting its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring selective inhibition or stabilization .

生物活性

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, also known as 4-(1,1,3,3-tetramethylbutyl)phenol or TMX phenol, is a compound with significant biological activity and implications for human health and the environment. This article examines its biological properties, including its potential endocrine-disrupting effects, cytotoxicity, and environmental impact.

- Molecular Formula : C14H22O

- CAS Number : 98-54-4

- IUPAC Name : 4-(1,1,3,3-tetramethylbutyl)phenol

Endocrine Disruption

Phenolic compounds are known for their ability to mimic estrogenic activity in biological systems. Studies have indicated that TMX phenol can interact with estrogen receptors (ER), potentially leading to endocrine disruption. A study reported that substituted phenols like TMX phenol exhibit varying degrees of estrogenic activity based on their molecular structure and substituents. Specifically, it was found that TMX phenol could bind to the estrogen receptor and influence gene expression related to reproductive health .

| Compound Name | Estrogenic Activity | Reference |

|---|---|---|

| TMX Phenol | Moderate | |

| 4-Tert-Butylphenol | High | |

| 2,4-Di-Tert-Butylphenol | Moderate |

Cytotoxicity

The cytotoxic effects of TMX phenol have been evaluated in various cell lines. In vitro studies using hepatocytes (HepG2) and neuroblastoma cell lines (SH-SY5Y) demonstrated that TMX phenol exhibits cytotoxic properties at certain concentrations. The MTT assay indicated a dose-dependent reduction in cell viability upon exposure to TMX phenol .

Case Study 1: Estrogen Receptor Activation

A comprehensive assessment of the estrogenic activity of TMX phenol was conducted using a weight-of-evidence approach. The study compiled data from multiple sources and concluded that TMX phenol has the potential to activate estrogen receptors in vitro. The findings suggest that while TMX phenol does not exhibit the highest potency compared to other substituted phenols, its structural characteristics allow for significant interaction with the ER .

Case Study 2: Environmental Impact

TMX phenol is classified as hazardous to aquatic environments due to its toxicity to aquatic life. Regulatory assessments have indicated that it may cause long-lasting effects in aquatic ecosystems. The compound has been included in various regulatory frameworks such as REACH due to its potential endocrine-disrupting properties and environmental persistence .

Safety and Regulatory Concerns

TMX phenol is classified as corrosive and hazardous to health. It can cause severe skin burns and eye damage upon contact. Additionally, there are concerns regarding its mutagenic potential and long-term effects on human health . The following table summarizes key safety classifications:

| Hazard Classification | Description |

|---|---|

| H314 | Causes severe skin burns and eye damage |

| H400 | Very toxic to aquatic life |

| H360 | May damage fertility or the unborn child |

属性

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXWOBXNYNULJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042271 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-95-5, 27193-28-8 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: tert-Octylphenol (OP) primarily interacts with estrogen receptors (ERs), specifically ERα and ERβ. [, , ] This interaction can lead to a variety of downstream effects, including:

- Estrogenic activity: OP can mimic the effects of estrogen in the body, albeit with much lower potency than natural estrogens. [, , ] This can lead to alterations in reproductive development and function.

- Disruption of hormone signaling: OP can interfere with the normal signaling pathways of hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin. [] This disruption can have significant impacts on reproductive health and behavior.

- Developmental toxicity: Studies in zebrafish have shown that OP exposure during embryonic development can lead to cardiovascular defects, including pericardial edema and irregular heart development. []

- Neurodevelopmental toxicity: Perinatal exposure to OP in mice has been linked to decreased neuronal progenitor proliferation and increased apoptosis, resulting in cognitive and behavioral deficits in offspring. []

A:

ANone: The provided research focuses on OP's environmental and toxicological profile. There is no information regarding catalytic properties or applications.

A: Molecular docking simulations have been employed to investigate the binding interactions of OP with androgen receptors (AR) and progesterone receptors (PR). [] These studies revealed that OP can bind to both receptors, suggesting a potential mechanism for its endocrine-disrupting effects.

A: The presence and position of the hydroxyl group on the phenol ring are crucial for OP's estrogenic activity. [] Studies comparing OP with other alkylphenols, such as 4-nonylphenol, have shown that differences in the alkyl chain length can also affect their potency and selectivity for ER subtypes. [, ]

A: According to the Substance Data Sheet, OP is classified as "dangerous to the environment" under EU Directive 67/548/EEC. [] This classification indicates the need for responsible handling, use, and disposal to minimize environmental risks.

A: Studies in rats have shown that OP is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.3 hours. [] Gender differences in OP metabolism have been observed, with faster metabolism in male rats. [] OP has been detected in various tissues, including reproductive organs, suggesting its potential for direct endocrine-like effects. []

ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to OP.

ANone: OP has been shown to have various toxic effects, including:

- Endocrine disruption: OP can bind to estrogen receptors, potentially interfering with normal hormonal signaling and contributing to reproductive and developmental issues. [, , ]

- Developmental toxicity: Exposure to OP during embryonic development has been linked to cardiovascular defects in zebrafish. []

- Neurotoxicity: Perinatal OP exposure in mice has been associated with impaired brain development and behavioral abnormalities. []

ANone: The provided research does not discuss drug delivery or targeting strategies for OP. As an environmental contaminant, the focus is on understanding and mitigating its exposure and effects.

A: While specific biomarkers for OP exposure are not discussed, researchers have investigated changes in gene expression, hormone levels, and reproductive organ morphology as indicators of OP's endocrine-disrupting effects. [, , ]

ANone: Several analytical techniques are employed to detect and quantify OP in environmental samples and biological matrices:

- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity for OP analysis, especially after derivatization to enhance volatility. [, ]

- High-performance liquid chromatography (HPLC): This versatile technique can separate and quantify OP in various matrices, including water, sediment, and biological samples. [, ]

- Micellar electrokinetic chromatography (MEKC): This technique offers a rapid and efficient method for separating and determining OP in water samples. []

- Enzyme-linked immunosorbent assay (ELISA): While not directly measuring OP, ELISA has been used to detect antibodies against Corynebacterium equi in foals, with OP playing a role in the antigen preparation. []

ANone: OP is a persistent environmental contaminant that raises concerns about its ecological impact:

- Endocrine disruption in wildlife: OP's estrogenic activity can disrupt the endocrine systems of aquatic organisms, leading to feminization of males and reproductive problems. [, ]

- Persistence and bioaccumulation: OP can persist in the environment and bioaccumulate in organisms, potentially leading to long-term exposure and adverse effects. [, ]

- Biodegradation: While OP can be biodegraded by certain microorganisms, this process can be slow and dependent on environmental conditions. [, ]

A: OP has limited water solubility, with reported values ranging from 5 to 12.6 mg/L at different temperatures. [] This low solubility influences its behavior in aquatic environments and its bioavailability to organisms.

ANone: Validation studies for OP analytical methods typically involve assessing:

- Linearity: Ensuring a linear relationship between the instrument response and analyte concentration over a specified range. [, ]

- Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery experiments. [, ]

- Precision: Evaluating the reproducibility of measurements, typically expressed as the coefficient of variation. [, ]

- Specificity: Ensuring the method can distinguish OP from other compounds in the sample matrix. [, ]

ANone: Finding safer alternatives to OP is an active area of research. Potential substitutes include:

- Alkylphenol ethoxylate (APEO)-free surfactants: These surfactants offer similar cleaning properties without the endocrine-disrupting potential of APEOs and their degradation products like OP. []

- Bio-based surfactants: Surfactants derived from renewable resources, such as plant oils and sugars, offer a more sustainable and potentially less toxic alternative to OP. []

ANone: Effective waste management strategies for OP include:

- Source reduction: Minimizing the use of OP-containing products and promoting the use of safer alternatives can help reduce its release into the environment. []

- Wastewater treatment: Advanced wastewater treatment technologies, such as ozonation and activated carbon filtration, can remove OP from wastewater before it enters the environment. []

- Bioremediation: Utilizing microorganisms capable of degrading OP can be an effective strategy for remediating contaminated soil and water. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。